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2,4-Dibromo-6-fluorobenzamide is a polyhalogenated aromatic compound that serves as a
valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring
two bromine atoms and a fluorine atom on the benzene ring, creates a distinct electronic
landscape that imparts specific reactivity and properties. The presence of multiple halogen
atoms offers regioselective handles for further functionalization, particularly through transition
metal-catalyzed cross-coupling reactions. The benzamide moiety provides hydrogen bonding
capabilities and a site for further chemical modification. This guide provides a comprehensive
overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals
in research and drug development.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its
application in experimental work. These properties dictate the conditions required for storage,
handling, and reaction setup.

Chemical Identity

e |[UPAC Name: 2,4-Dibromo-6-fluorobenzamide
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e CAS Number: 904285-17-2
e Molecular Formula: C7H4Br2.FNO

e Synonyms: Benzamide, 2,4-dibromo-6-fluoro-

Physicochemical Data

The properties listed below are crucial for predicting the compound's behavior in various
solvents and thermal conditions. Note that several of these values are computationally
predicted, as is common for specialized research chemicals where extensive physical
characterization may not be publicly available.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Section 2: Molecular Structure and Spectroscopic
Profile

Understanding the molecular structure is key to predicting reactivity. The electronic effects of
the substituents create a unique chemical environment, which can be elucidated through
various spectroscopic techniques.

Electronic and Structural Influences

The chemical behavior of 2,4-Dibromo-6-fluorobenzamide is governed by the interplay of its
functional groups. The bromine and fluorine atoms are strongly electronegative, exerting a
powerful electron-withdrawing inductive effect (-1). The amide group, conversely, can donate
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electron density into the ring through resonance (+M). This push-pull dynamic makes the
aromatic ring generally electron-poor, influencing its reactivity in substitution reactions.

Caption: Electronic effects on the 2,4-Dibromo-6-fluorobenzamide ring.

Expected Spectroscopic Signhatures

While specific spectra for this exact compound are not widely published, its structure allows for
the prediction of key spectroscopic features based on well-established principles.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The aromatic region would likely show two distinct signals, each corresponding to a
single proton on the ring. These would appear as complex multiplets due to coupling with
each other and with the fluorine atom. The amide protons (-NHz2) would typically

e To cite this document: BenchChem. [Introduction: A Strategic Building Block in Modern
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1375580#2-4-dibromo-6-fluorobenzamide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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